![molecular formula C12H16N6O5 B10829455 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B10829455.png)
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 107512 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9)This compound has shown significant potential in inhibiting the growth of multiple myeloma tumors and inducing apoptosis (programmed cell death) in these cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
NSC 107512 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidine core structure. The synthesis typically involves the following steps:
- Formation of the pyrrolo[2,3-d]pyrimidine ring system.
- Introduction of the ribofuranosyl moiety.
- Functionalization of the core structure to introduce the amino and hydroxyl groups .
Industrial Production Methods
The industrial production of NSC 107512 involves optimizing the synthetic route for large-scale production. This includes:
- Scaling up the reaction conditions to produce larger quantities of the compound.
- Ensuring the purity and consistency of the final product through rigorous quality control measures.
- Utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
NSC 107512 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of NSC 107512 with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
NSC 107512 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 9.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
NSC 107512 exerts its effects by inhibiting cyclin-dependent kinase 9 (CDK9). This inhibition leads to the suppression of transcriptional elongation, which is essential for the expression of genes involved in cell cycle progression and survival. The compound specifically targets the CDK9-cyclin T1 complex, leading to the downregulation of oncogenes such as MYC and CCND1, which are critical for the growth and survival of multiple myeloma cells .
Comparison with Similar Compounds
NSC 107512 is compared with other sangivamycin-like molecules, including:
NSC 188491: Another potent CDK9 inhibitor with similar anti-multiple myeloma activity.
NSC 742838:
NSC 107517: Another sangivamycin-like molecule with potent anti-multiple myeloma activity.
NSC 131663: A structurally related compound with similar biological activity.
Sangivamycin (NSC 65346): The parent compound of this class, known for its broad-spectrum antiviral and anticancer activities.
NSC 107512 is unique due to its specific inhibition of CDK9 and its potent anti-multiple myeloma activity at submicromolar concentrations .
Properties
Molecular Formula |
C12H16N6O5 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C12H16N6O5/c13-9(17-22)4-1-18(11-6(4)10(14)15-3-16-11)12-8(21)7(20)5(2-19)23-12/h1,3,5,7-8,12,19-22H,2H2,(H2,13,17)(H2,14,15,16)/t5-,7-,8-,12-/m1/s1 |
InChI Key |
UJSNJRHHJZOXPZ-JTFADIMSSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)/C(=N/O)/N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


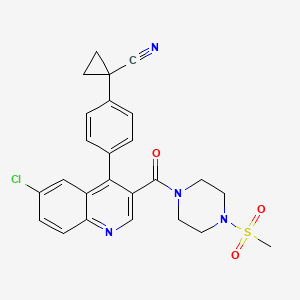
![3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate](/img/structure/B10829382.png)
![(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane](/img/structure/B10829384.png)

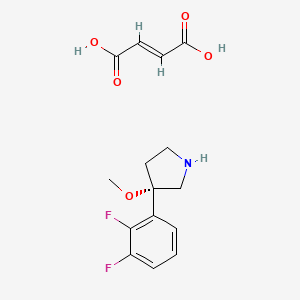
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide](/img/structure/B10829399.png)
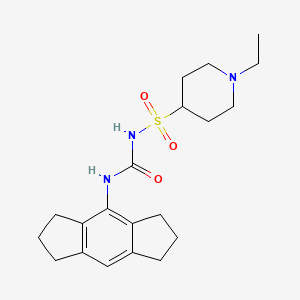
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B10829437.png)
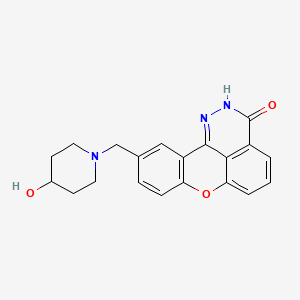
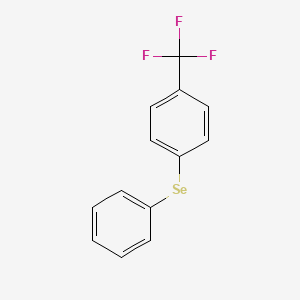
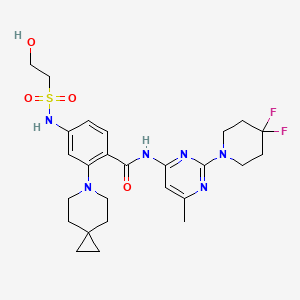
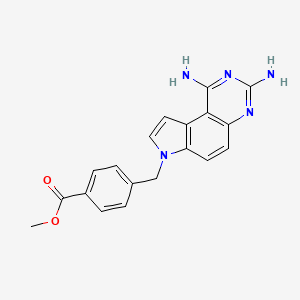

![2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10829467.png)
